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Compound of Interest

Compound Name: 2,3-Hexanediol

Cat. No.: B1196527

Spectroscopic Data for 2,3-Hexanediol: A
Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-
Hexanediol (CAS No: 617-30-1), a vicinal diol with applications in various chemical syntheses
and as a potential building block in drug development. This document presents key data from
Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry
(MS), offering valuable insights for compound identification, characterization, and quality
control.

Molecular Structure and Properties

2,3-Hexanediol is a chiral molecule with the chemical formula CeH1402 and a molecular weight
of 118.17 g/mol .[1][2] Its structure consists of a six-carbon chain with hydroxyl groups on the
second and third carbon atoms.

Diagram 1: Molecular Structure of 2,3-Hexanediol

A 2D representation of the 2,3-Hexanediol molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule. Below are the summarized *H and 33C NMR data for 2,3-Hexanediol.

1H NMR Data

Table 1: *H NMR Chemical Shifts and Coupling Constants for 2,3-Hexanediol

Chemical Shift Coupling Constant

(PpM) Multiplicity (3) in Hz Assignment
~3.4-3.6 m - H-2, H-3
~1.3-16 m - H-4, H-5
~11-1.2 d ~6-7 C(1)Hs

~0.9 t ~7 C(6)Hs

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and
stereoisomer.

13C NMR Data

Table 2: 3C NMR Chemical Shifts for 2,3-Hexanediol

Chemical Shift (ppm) Assighment
~74-76 C-2,C-3
~30-35 C-14

~15-20 C-5

~10-15 C-1,C-6

Note: Chemical shifts are approximate and can vary based on experimental conditions.

Infrared (IR) Spectroscopy
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IR spectroscopy provides information about the functional groups present in a molecule. The IR

spectrum of 2,3-Hexanediol is characterized by the presence of hydroxyl (O-H) and alkyl (C-H)

groups.

Table 3: Characteristic IR Absorption Bands for 2,3-Hexanediol

Wavenumber (cm~?)

Intensity

Assignment

O-H stretch (hydrogen-

~3600 - 3200 Strong, Broad bonded)

~2960 - 2870 Strong C-H stretch (alkane)
~1465 Medium C-H bend (alkane)
~1100 - 1000 Strong C-O stretch

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a

molecule. Electron ionization (El) is a common technique for the analysis of small molecules

like 2,3-Hexanediol.

Table 4: Key Fragments in the Electron lonization Mass Spectrum of 2,3-Hexanediol

m/z Relative Intensity (%) Proposed Fragment
118 Low [M]* (Molecular lon)
100 Moderate [M - H20]*

85 Moderate [M - H20 - CHs]*

73 High [C4HsO]*

45 High [C2H50]*

Note: The molecular ion peak for alcohols is often weak or absent in EI-MS. The fragmentation

pattern can be complex and may vary with the instrument and conditions.
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Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data
for a liquid diol like 2,3-Hexanediol.

NMR Spectroscopy

A sample of 2,3-Hexanediol (typically 5-20 mg) is dissolved in approximately 0.6-0.7 mL of a
deuterated solvent (e.g., CDCIs, D20, or acetone-ds) in a 5 mm NMR tube. A small amount of
tetramethylsilane (TMS) may be added as an internal standard (O ppm). The spectrum is
acquired on a spectrometer operating at a frequency of, for example, 400 or 500 MHz for H
NMR. For 13C NMR, a proton-decoupled spectrum is typically acquired.

Infrared Spectroscopy

For a liquid sample like 2,3-Hexanediol, a neat spectrum can be obtained by placing a drop of
the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[3] The plates are then
mounted in the spectrometer, and the spectrum is recorded over a typical range of 4000-400

cm™1,

Mass Spectrometry

For GC-MS analysis, a dilute solution of 2,3-Hexanediol in a volatile solvent (e.g., methanol or
dichloromethane) is injected into a gas chromatograph. The compound is separated from the
solvent and other components on a capillary column (e.g., a nonpolar or mid-polar column) and
then introduced into the mass spectrometer. In the electron ionization source, the molecules
are bombarded with electrons (typically at 70 eV), causing ionization and fragmentation. The
resulting ions are then separated by their mass-to-charge ratio.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and
characterization of a chemical compound like 2,3-Hexanediol.

Diagram 2: Spectroscopic Analysis Workflow
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A conceptual workflow for the spectroscopic analysis of 2,3-Hexanediol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic data for 2,3-Hexanediol (NMR, IR, Mass
Spec)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1196527#spectroscopic-data-for-2-3-hexanediol-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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